Quinazolin-6-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
quinazolin-6-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-4,6,12H,5H2 |
InChI Key |
KKEREYVOSKILFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1CO |
Origin of Product |
United States |
Synthetic Methodologies for Quinazolin 6 Ylmethanol and Its Structural Analogues
Classical Synthetic Approaches for Quinazoline (B50416) Core Construction
The foundational methods for assembling the quinazoline ring system have been established for over a century and typically rely on the cyclization of ortho-substituted aniline (B41778) precursors. These classical routes, while foundational, often require harsh reaction conditions and multiple synthetic steps.
Multistep Reaction Sequences and Precursor Design
The traditional synthesis of the quinazoline core often involves carefully designed, linear sequences starting from readily available precursors. A common strategy begins with derivatives of anthranilic acid, which can be cyclized to form key 4-quinazolinone intermediates. scielo.br These intermediates then serve as a platform for further functionalization. scielo.br For instance, the synthesis of many quinazoline-based drugs involves the initial construction of a substituted quinazolin-4(3H)-one from a corresponding 2-aminobenzoic acid derivative. arkat-usa.org
Another classical precursor is o-nitrobenzaldehyde, which can be condensed with amides in the presence of a reducing agent to form the quinazoline ring. mdpi.com Similarly, o-aminoaryl ketones, such as 2-aminobenzophenone, are versatile starting materials that can react with a nitrogen source like ammonium (B1175870) acetate (B1210297) in a multicomponent reaction to yield highly substituted quinazolines. openmedicinalchemistryjournal.comscispace.comfrontiersin.org The design of these multistep syntheses, while effective, can be synthetically inefficient and generate significant waste, prompting the development of more streamlined approaches. nih.gov
A general representation of a multistep synthesis starting from an anthranilic acid derivative is shown below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Anthranilic acid derivative | Acyl chloride or anhydride (B1165640) | N-acyl anthranilic acid |
| 2 | N-acyl anthranilic acid | Ammonia (B1221849) or amine | 2-substituted-quinazolin-4-one |
| 3 | 2-substituted-quinazolin-4-one | Chlorinating agent (e.g., SOCl₂) | 4-chloro-2-substituted-quinazoline |
| 4 | 4-chloro-2-substituted-quinazoline | Nucleophile (e.g., alcohol, amine) | 4-substituted-2-substituted-quinazoline |
This table provides a generalized sequence for the synthesis of quinazoline derivatives, illustrating a common multistep approach.
Condensation Reactions in Quinazoline Ring Formation
Condensation reactions are central to the classical construction of the quinazoline nucleus. The Niementowski, Bischler, and Riedel syntheses are historic examples that rely on the condensation of various precursors to form the pyrimidine (B1678525) ring of the quinazoline system. scispace.com
The Riedel method, for example, involves the reaction of o-nitrobenzaldehyde with formamide (B127407) in the presence of zinc and acetic acid to yield quinazoline. mdpi.com A more contemporary application of condensation chemistry is the three-component reaction of o-aminoarylketones, aldehydes, and ammonium acetate, often catalyzed by iodine, which proceeds through a series of condensation and cyclization steps to afford highly substituted quinazolines in excellent yields. frontiersin.org Mannich-type condensation reactions have also been employed, reacting pre-formed quinazolin-4-ones with an aldehyde and an amine to introduce new functional groups and build more complex, fused ring systems. nih.gov These methods highlight the enduring utility of condensation chemistry in heterocyclic synthesis.
Modern and Sustainable Synthetic Strategies
In response to the limitations of classical methods, modern organic synthesis has focused on developing more efficient, atom-economical, and environmentally benign strategies. The use of transition metal catalysis has been particularly transformative in the synthesis of quinazolines.
Transition Metal-Catalyzed Cyclization and Coupling Reactions
Transition-metal-catalyzed reactions have become indispensable tools for constructing the quinazoline scaffold, often overcoming the harsh conditions and limited substrate scope of classical methods. mdpi.com These reactions frequently enable the use of more readily available starting materials and can proceed through novel bond-forming disconnections, such as C-H activation. mdpi.comfrontiersin.org Metals like palladium, iron, cobalt, and nickel have all been successfully employed in quinazoline synthesis. mdpi.comorganic-chemistry.orgarabjchem.org For example, iron-catalyzed acceptorless dehydrogenative coupling (ADC) of (2-aminophenyl)methanols with benzamides provides an atom-economical and environmentally benign route to quinazolines, producing only hydrogen and water as byproducts. frontiersin.orgresearchgate.net
Copper-Catalyzed Methodologies
Copper catalysis has emerged as a particularly attractive option due to the low cost and low toxicity of copper compared to precious metals like palladium. A variety of copper-catalyzed methods for quinazoline synthesis have been developed. mdpi.com One prominent approach is the Ullmann-type condensation, where a ligand-free copper iodide (CuI) catalyst can be used to couple o-iodobenzaldehydes with amidine hydrochlorides to produce highly functionalized quinazolines under mild conditions. mdpi.comfrontiersin.org Another strategy involves a one-pot, three-component reaction of 2-bromobenzyl bromides, aldehydes, and ammonia, catalyzed by cupric acetate, which proceeds through amination, condensation, and intramolecular cyclization. nih.gov
More advanced copper-catalyzed cascade reactions have also been reported. For instance, the reaction of 2-ethynylanilines with benzonitriles, catalyzed by copper, proceeds via C-C triple bond cleavage and the formation of new C-N and C-C bonds in a single operation, using molecular oxygen as the sole oxidant. nih.govnih.gov These methods showcase the versatility of copper in facilitating complex transformations for the efficient synthesis of quinazoline derivatives. organic-chemistry.orgrsc.org
| Catalyst System | Reactants | Key Features | Yield Range |
| CuI / Cs₂CO₃ | o-iodobenzaldehydes, Amidine hydrochlorides | Ligand-free, mild conditions, one-pot | 53-94% mdpi.com |
| CuCl / DABCO / 4-HO-TEMPO | 2-aminobenzylamines, Aryl aldehydes | Aerobic oxidation, first use of this catalytic system for this transformation | 17-81% mdpi.com |
| Cu(OTf)₂ | Amidines, DMSO | Direct oxidative amination of N-H bonds with methyl C(sp³)-H bonds | 52-93% mdpi.com |
| CuBr | 2-iodobenzimidamides, Aldehydes, NaN₃ | One-pot tandem strategy to form 4-aminoquinazolines | 50-90% mdpi.com |
This table summarizes selected copper-catalyzed methodologies for the synthesis of quinazoline derivatives, highlighting the diversity of approaches.
Manganese-Catalyzed Systems
Manganese, being an earth-abundant and non-toxic metal, represents a sustainable choice for catalysis. frontiersin.org Manganese-catalyzed reactions, particularly those involving C-H activation and acceptorless dehydrogenative coupling (ADC), have been successfully applied to quinazoline synthesis. mdpi.comrsc.org
One notable example is the use of a robust and reusable α-MnO₂ heterogeneous catalyst for the reaction of 2-aminobenzylamines with various alcohols. mdpi.comfrontiersin.org This cascade reaction proceeds in the presence of an oxidant like TBHP to afford quinazolines in good yields. frontiersin.org More sophisticated approaches utilize well-defined manganese pincer complexes. nih.gov For instance, a Mn(I)-pincer complex can catalyze the acceptorless dehydrogenative annulation of 2-aminobenzyl alcohols with nitriles or primary amides. nih.govnih.gov These reactions are highly atom-economical, liberating only dihydrogen and/or water as byproducts, which aligns with the principles of green chemistry. rsc.orgnih.gov
| Catalyst System | Reactants | Reaction Type | Yield Range |
| α-MnO₂ / TBHP | 2-aminobenzylamines, Alcohols | Heterogeneous cascade reaction | 59-91% mdpi.comfrontiersin.org |
| Mn(I)-pincer complex / KOtBu | 2-aminobenzyl alcohols, Nitriles | Acceptorless Dehydrogenative Coupling (ADC) | 33-86% nih.gov |
| Mn(I) salt / NNN-ligand | 2-aminobenzyl alcohols, Primary amides | Acceptorless Dehydrogenative Coupling (ADC) | 58-81% mdpi.comnih.gov |
This table presents key manganese-catalyzed systems for quinazoline synthesis, emphasizing sustainable and atom-economical strategies.
Palladium-Catalyzed Approaches
Palladium-catalyzed reactions are powerful tools for the synthesis of quinazolines, offering high efficiency and selectivity. organic-chemistry.orgnih.gov These methods often involve cross-coupling reactions to form key carbon-carbon and carbon-nitrogen bonds.
One common strategy involves the palladium-catalyzed N-arylation of amidines with aryl halides (bromides, chlorides, or triflates). organic-chemistry.orgnih.gov This approach demonstrates excellent selectivity for monoarylation and can be performed in short reaction times. organic-chemistry.orgnih.gov A subsequent one-pot reaction, where an aldehyde is added to the crude reaction mixture after the N-arylation, can lead to the formation of quinazoline derivatives. organic-chemistry.org The process is promoted by a base and involves imine formation, electrocyclization, and oxidation steps. organic-chemistry.orgnih.gov
Another palladium-catalyzed approach is the carbonylative coupling of 2-aminobenzylamine with aryl bromides. This one-pot reaction proceeds through an aminocarbonylation–condensation–oxidation sequence to yield quinazolines in moderate to good yields. rsc.org Dimethyl sulfoxide (B87167) (DMSO) can serve as both the solvent and the oxidant in this process. rsc.org
Furthermore, palladium catalysis is utilized in three-component tandem reactions. For instance, the reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, or the reaction of bis-(2-iodoaryl)carbodiimide, isocyanide, and amine, can produce diverse quinazoline structures. organic-chemistry.orgrsc.org Suzuki cross-coupling reactions, catalyzed by palladium complexes like Pd(dppf)Cl2, are also employed to construct complex quinazoline conjugates. mdpi.com
Table 1: Examples of Palladium-Catalyzed Synthesis of Quinazolines
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
| Amidines and Aryl Halides | Pd2dba3, Ligand, Base | N-Aryl Amidines/Quinazolines | High selectivity for monoarylation, one-pot synthesis of quinazolines. organic-chemistry.orgnih.gov |
| 2-Aminobenzylamine and Aryl Bromides | Palladium Catalyst, CO, DMSO | 2-Substituted Quinazolines | One-pot carbonylative coupling. rsc.org |
| 2-Aminobenzonitriles, Aldehydes, and Arylboronic Acids | Palladium Catalyst | Diverse Quinazolines | Three-component tandem reaction. organic-chemistry.org |
| Bis-(2-iodoaryl)carbodiimide, Isocyanide, and Amine | Palladium Catalyst | Quinazolino[3,2-a]quinazolines | Three-component reaction forming multiple bonds in one pot. rsc.org |
| Bromo-substituted Quinazolines and Boronic Acid Esters | Pd(dppf)Cl2, Na2CO3, TBAB | Quinazolinylphenyl-1,3,4-thiadiazole Conjugates | Suzuki cross-coupling for complex conjugates. mdpi.com |
Other Transition Metal Systems (e.g., Nickel, Iron)
Besides palladium, other transition metals like nickel and iron have emerged as effective catalysts for quinazoline synthesis, often offering advantages in terms of cost and environmental impact.
Nickel-Catalyzed Approaches:
Nickel catalysts, being more earth-abundant and economical than palladium, have been successfully used in the synthesis of quinazolines. acs.orgnih.gov One notable method involves the acceptorless dehydrogenative coupling of 2-aminobenzylamine with alcohols or 2-aminobenzyl alcohols with benzonitriles. acs.orgnih.gov These reactions, catalyzed by nickel(II) complexes with tetraaza macrocyclic ligands, produce a variety of substituted quinazolines in moderate to good yields. acs.org Another nickel-catalyzed method is the [4+2] annulation of benzylamines and nitriles via C-H/N-H bond activation, which is highly atom-efficient. organic-chemistry.org Nickel catalysis has also been applied to the synthesis of quinazolinediones from isatoic anhydrides and isocyanates. organic-chemistry.org
Iron-Catalyzed Approaches:
Iron catalysis provides a cost-effective and non-toxic alternative for quinazoline synthesis. organic-chemistry.orgacs.org A prominent iron-catalyzed method is the oxidative amination of N-H ketimines, which are derived from 2-alkylamino benzonitriles. organic-chemistry.orgacs.orgnih.gov This process involves an iron-catalyzed C(sp³)–H oxidation followed by intramolecular C–N bond formation and aromatization to give 2,4-disubstituted quinazolines. organic-chemistry.orgacs.orgnih.gov The combination of FeCl₂ and tert-BuOOH has been identified as an optimal catalytic system for this transformation. organic-chemistry.orgacs.org Iron catalysts have also been employed in cascade reactions of 2-aminobenzyl alcohols with benzylamines under aerobic conditions to form 2-aryl/heteroaryl quinazolines. rsc.org
Table 2: Comparison of Nickel- and Iron-Catalyzed Quinazoline Synthesis
| Catalyst System | Starting Materials | Reaction Type | Key Advantages |
| Nickel | 2-Aminobenzylamine and Alcohols/Nitriles | Acceptorless Dehydrogenative Coupling | Earth-abundant catalyst, environmentally benign. acs.orgnih.gov |
| Nickel | Benzylamines and Nitriles | [4+2] Annulation (C-H/N-H activation) | High atom economy. organic-chemistry.org |
| Iron | 2-Alkylamino N-H Ketimines | Oxidative Amination (C(sp³)–H oxidation) | Cost-effective, non-toxic, scalable. organic-chemistry.orgacs.orgnih.gov |
| Iron | 2-Aminobenzyl Alcohols and Benzylamines | Cascade Reaction | Aerobic conditions, broad substrate scope. rsc.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has become a valuable tool in organic chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating methods. researchgate.netnih.gov This technique has been widely applied to the synthesis of quinazoline and quinazolinone derivatives. researchgate.netnih.govfrontiersin.org
The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.net For instance, the synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate can be achieved in good to excellent yields within minutes under microwave heating without the need for a catalyst or solvent. nih.gov Similarly, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride and aldehydes has been shown to be significantly faster and higher yielding under microwave irradiation compared to conventional heating. researchgate.net
Microwave assistance has also been combined with other catalytic systems to enhance efficiency. For example, a green and rapid method for synthesizing quinazolinone derivatives involves a microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water. rsc.org This approach highlights the synergy between microwave technology and green chemistry principles. rsc.org
Table 3: Examples of Microwave-Assisted Quinazoline Synthesis
| Starting Materials | Conditions | Reaction Time | Yield | Key Advantages |
| Aldehydes, 2-aminobenzophenones, ammonium acetate | Microwave, solvent-free, catalyst-free | Minutes | 70-91% | Rapid, clean, eco-friendly. nih.gov |
| Isatoic anhydride, aldehydes | Microwave, water | 10-20 min | 66-97% | Faster reaction, higher yields than conventional heating. researchgate.net |
| 2-Halobenzoic acids, amidines | Microwave, Iron catalyst, water | Not specified | Moderate to high | Green, rapid, efficient. rsc.org |
| 2-(o-aminophenyl)-4(3H)-quinazolinone, ortho-esters | Microwave, solvent-free | Not specified | Not specified | Rapid preparation of polyheterocyclic compounds. frontiersin.org |
Green Chemistry Principles in Quinazoline Synthesis (e.g., solvent-free, atom economy)
The principles of green chemistry are increasingly being integrated into the synthesis of quinazolines to develop more sustainable and environmentally friendly processes. nih.gov Key aspects include the use of safer solvents (or solvent-free conditions), high atom economy, and the use of eco-friendly catalysts and oxidants. nih.govnih.govfrontiersin.org
Solvent-Free and Catalyst-Free Conditions:
Several synthetic routes to quinazolines have been developed that operate under solvent-free and catalyst-free conditions, often facilitated by microwave irradiation. nih.govrsc.org For example, a four-component aza-Diels–Alder reaction to produce tetrahydroquinazolines can be performed in a microwave reactor without any solvent or catalyst. rsc.org Another example is the one-pot, three-component reaction of 2-aminoarylketones and trialkyl orthoesters with ammonium acetate, which proceeds without a catalyst or solvent to give quinazoline frameworks in good yields. nih.govfrontiersin.org
Atom Economy and Eco-Friendly Reagents:
High atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org Nickel-catalyzed [4+2] annulation of benzylamines and nitriles is an example of an atom-economic approach to quinazolines. organic-chemistry.org
The use of environmentally benign oxidants, such as molecular oxygen (O₂) from the air, is another important green chemistry strategy. organic-chemistry.orgnih.gov For instance, an I₂-catalyzed synthesis of quinazolines from 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines utilizes O₂ as a green oxidant under transition-metal- and solvent-free conditions. nih.gov Similarly, a metal-free synthesis of 2-substituted quinazolines has been developed using atmospheric oxygen as the oxidant, catalyzed by salicylic (B10762653) acid. nih.gov
One-Pot and Cascade Reactions for Efficiency Enhancement
One-pot and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. organic-chemistry.orgorganic-chemistry.org This approach saves time, resources, and reduces waste.
Numerous one-pot procedures have been developed for the synthesis of quinazolines. A notable example is the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes, using cerium nitrate (B79036) hexahydrate and ammonium chloride, to produce a wide range of 2-substituted quinazolines. organic-chemistry.orgorganic-chemistry.org Another efficient one-pot method is the synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines, which can be catalyzed by copper or iron. rsc.orgrsc.orgrsc.org
Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, are also prevalent in quinazoline synthesis. For instance, an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines under aerobic conditions proceeds via the formation of an N-benzylidenebenzylamine intermediate, followed by oxidative trapping of ammonia and intramolecular cyclization to yield quinazolines. rsc.orgresearchgate.net Cobalt-catalyzed three-component cascade reactions of isocyanides, azides, and amines have also been reported for the synthesis of quinazoline derivatives with high atom economy. bohrium.com
Strategic Derivatization during Synthesis of Quinazolin-6-ylmethanol
The synthesis of specifically substituted quinazolines, such as this compound, requires strategic introduction of functional groups at desired positions on the quinazoline core.
Introduction of Hydroxymethyl Group at the C-6 Position
The introduction of a hydroxymethyl group at the C-6 position of the quinazoline ring is a key step in the synthesis of this compound. This can be achieved through various synthetic routes, often starting with a precursor that already contains a functional group at the corresponding position of the aniline-derived starting material, which can be converted to a hydroxymethyl group.
One potential, though not explicitly detailed for this compound in the provided results, synthetic pathway could involve the use of a starting material like 4-chloro-6-(hydroxymethyl)quinazoline. Another general approach could involve the reduction of a carboxylic acid or ester group at the C-6 position. For instance, a compound like ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate contains a functional group at the 6-position that could potentially be modified.
A PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been shown to produce 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, demonstrating a method to introduce a hydroxymethyl group onto a related fused ring system. beilstein-journals.org While not directly at the C-6 position of a simple quinazoline, this indicates that oxidative cyclization strategies can be employed to introduce hydroxymethyl groups.
Further synthetic strategies could involve the functionalization of a pre-formed quinazoline ring. For example, if a bromo-substituted quinazoline at the 6-position is available, it could potentially undergo a series of reactions, such as conversion to a Grignard reagent followed by reaction with formaldehyde, to introduce the hydroxymethyl group.
Stereoselective Synthesis of Chiral Quinazoline Derivatives
The synthesis of chiral quinazoline derivatives, where molecules exist as non-superimposable mirror images (enantiomers), is of significant interest due to the distinct biological activities these enantiomers can exhibit. Stereoselective synthesis aims to produce a specific enantiomer or diastereomer in high purity.
A notable and efficient three-step method for synthesizing chiral 2,3-disubstituted 3H-quinazoline-4-ones begins with commercially available materials. acs.orgacs.org This process involves the Mumm reaction of an imidoyl chloride with a chiral α-amino acid, which crucially preserves the chirality of the amino acid. acs.org This is followed by a reductive cyclization under mild conditions to form the quinazolinone ring, which avoids epimerization (the loss of the desired stereochemistry) at the chiral center. acs.org This approach has proven to be highly effective, yielding products with excellent enantiomeric purity (enantiomeric excess, ee >93%). acs.orgacs.orgnih.gov The method is particularly advantageous for creating sterically hindered substrates. acs.org
Another key area of development is the atroposelective synthesis of axially chiral quinazolinones. These molecules possess chirality due to hindered rotation around a chemical bond. Various catalytic systems have been developed to achieve this:
Organocatalytic N-acylation: Benzamides with a quinazolinone structure can react with cinnamic anhydride using an organocatalyst. This method produces N–N axially chiral products with high yields (57% to 99%) and excellent enantiomeric excess (85% to 97% ee). mdpi.com
Copper-Catalyzed C-O Cross-Coupling: This strategy has been used for the enantioselective synthesis of axially chiral 3-aryl quinazolinones. mdpi.com
Chiral Phosphoric Acid (CPA) Catalysis: In a highly efficient approach, N-aryl aminobenzamides and aldehydes are used as substrates with a chiral phosphoric acid catalyst to synthesize a diverse range of axially chiral aryl quinazolinones under mild conditions. mdpi.com
Palladium-Catalyzed Reactions: Strategies including chiral transfer from center to axis and dynamic kinetic resolution have been successfully developed for the enantioselective synthesis of 2-aryl axially chiral quinazolinones, achieving up to 94% ee. mdpi.com
Photoredox-Catalyzed Deracemization: A modern, modular approach uses photocatalysis for the deracemization (conversion of a racemic mixture to a single enantiomer) of N-aryl quinazolinones. mdpi.com
Furthermore, chiral substituents on the quinazolinone ring can be used to control the stereochemical outcome of reactions. For instance, 3-acetoxyaminoquinazolin-4-(3H)-ones containing a chiral group at the 2-position can achieve complete diastereoselective aziridination of prochiral alkenes. researchgate.net The addition of trifluoroacetic acid can further enhance the yield and diastereoselectivity of this reaction. researchgate.net
Table 1: Overview of Stereoselective Synthesis Methods for Chiral Quinazoline Derivatives
| Synthesis Strategy | Catalyst/Reagent | Substrates | Key Features | Yield / Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Reductive Cyclization | - | Imidoyl chloride, α-amino acids | Three-step process; Mumm reaction preserves chirality. acs.org | Good overall yields; >93% ee. acs.orgacs.org |
| Organocatalytic N-acylation | Organocatalyst | Benzamides with quinazolinone skeleton, cinnamic anhydride | Creates N-N axially chiral products. mdpi.com | 57-99% yield; 85-97% ee. mdpi.com |
| CPA Catalysis | Chiral Phosphoric Acid (CPA) | N-aryl aminobenzamides, aldehydes | Versatile and highly efficient for axially chiral aryl quinazolinones. mdpi.com | Data not specified. |
| Palladium Catalysis | Palladium complex | - | Enables synthesis of 2-aryl axially chiral quinazolinones. mdpi.com | Up to 94% ee. mdpi.com |
| Reagent-Controlled Diastereoselection | Chiral 3-acetoxyaminoquinazolin-4-(3H)-ones | Prochiral alkenes | Chiral substituent on the quinazolinone directs the stereochemistry. researchgate.net | Greatly improved yields and diastereoselectivity with trifluoroacetic acid. researchgate.net |
Purification and Isolation Techniques in Quinazoline Synthesis
The isolation and purification of the target quinazoline compound from the reaction mixture is a critical step to ensure its chemical identity and purity. A variety of standard laboratory techniques are employed, often in combination, to achieve this. The choice of method depends on the physical properties of the compound (e.g., polarity, crystallinity, stability) and the nature of the impurities.
Column Chromatography: This is one of the most common and versatile purification methods. In this technique, the crude reaction mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. nih.govacs.org A solvent or a mixture of solvents (the eluent) is used to move the components through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. nih.gov For quinazolinone derivatives, typical eluents include mixtures of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH), or cyclohexane (B81311) (cHex) and ethyl acetate (EtOAc). nih.govacs.org The separated components are then collected in fractions.
Recrystallization: This technique is used to purify solid compounds. It involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.com Acetone is one solvent that has been used for the recrystallization of quinazoline derivatives. nih.gov In some cases, a simple filtration and washing with a solvent like ethanol (B145695) is sufficient for purification. organic-chemistry.org
High-Pressure Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures that are difficult to resolve by standard column chromatography, HPLC is used. google.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common variant. A typical mobile phase for purifying quinazoline compounds consists of acetonitrile (B52724) and water. google.com
Extraction and Washing: Before chromatographic purification, a preliminary workup often involves liquid-liquid extraction. The reaction mixture is dissolved in an organic solvent (e.g., dichloromethane, CH₂Cl₂) and washed with an aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), to remove acidic or water-soluble impurities. acs.org The organic layers are then combined, dried over an agent like sodium sulfate (B86663) (Na₂SO₄), and concentrated before further purification. acs.org
Trituration: This method involves washing the crude solid product with a solvent in which the target compound is insoluble, but the impurities are soluble. For example, triturating a crude quinazolinone product with n-hexane can effectively remove nonpolar impurities. nih.gov The purified solid is then isolated by filtration. nih.gov
Table 2: Common Purification and Isolation Techniques for Quinazoline Derivatives
| Technique | Description | Typical Solvents/Reagents | Application Example |
|---|---|---|---|
| Column Chromatography | Separation based on differential adsorption on a stationary phase. nih.gov | Silica gel with eluent systems like CHCl₃/MeOH or cHex/EtOAc. nih.govacs.org | Isolation of 3-amino-2-(3-ethoxy-ethyl) quinazoline-4(3H)-one. nih.gov |
| Recrystallization | Purification of solids based on differential solubility. google.com | Acetone, Ethanol. nih.govorganic-chemistry.org | Purifying solid quinazolinone products. nih.gov |
| HPLC | High-resolution separation using high pressure to force solvent through a column. google.com | Acetonitrile/Water (for reverse-phase). google.com | High-purity separation of quinazoline compounds. google.com |
| Extraction | Separating compounds based on their relative solubilities in two immiscible liquids. acs.org | Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate (NaHCO₃). acs.org | Initial workup to remove water-soluble or acidic/basic impurities. acs.org |
| Trituration/Filtration | Washing a solid with a solvent to remove soluble impurities. nih.gov | n-Hexane, Ethanol. nih.govorganic-chemistry.org | Washing crude product to remove impurities before final isolation. nih.gov |
Chemical Reactivity and Transformations of Quinazolin 6 Ylmethanol
Reactions Involving the Hydroxyl Group at C-6
The primary alcohol moiety at the C-6 position is analogous to a benzylic alcohol, and its reactivity is typical for this functional group. It can readily undergo esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification of the Hydroxyl Moiety
The hydroxyl group of Quinazolin-6-ylmethanol can be converted into esters and ethers through standard synthetic protocols. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with a carboxylic acid generally requires an acid catalyst and removal of water to drive the equilibrium towards the product. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine or triethylamine, provides a more efficient route to the corresponding esters.
Etherification can be accomplished via methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.
Table 1: Typical Reagents for Esterification and Etherification of Primary Alcohols
| Transformation | Reagent Class | Specific Examples | Base/Catalyst |
| Esterification | Carboxylic Acid | Acetic acid, Benzoic acid | H₂SO₄, TsOH |
| Acid Chloride | Acetyl chloride, Benzoyl chloride | Pyridine, Et₃N | |
| Acid Anhydride (B1165640) | Acetic anhydride, Succinic anhydride | Pyridine, DMAP | |
| Etherification | Alkyl Halide | Methyl iodide, Benzyl bromide | NaH, K₂CO₃ |
Oxidation of the Primary Alcohol to Carbonyl or Carboxyl Groups
The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The oxidation of analogous (2-aminophenyl)methanols to 2-aminobenzaldehydes is a known transformation in quinazoline (B50416) synthesis. nih.gov
Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), are commonly used to convert primary alcohols to aldehydes, yielding Quinazoline-6-carbaldehyde. The use of stronger oxidizing agents, including potassium permanganate (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will typically result in the complete oxidation of the alcohol to the corresponding carboxylic acid, forming Quinazoline-6-carboxylic acid.
Table 2: Common Oxidizing Agents for the Conversion of Primary Alcohols
| Target Product | Oxidizing Agent | Typical Solvent |
| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) |
| Manganese dioxide (MnO₂) | Dichloromethane (DCM), Chloroform (B151607) | |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Water, Acetone |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | |
| Ruthenium(III) chloride / Sodium periodate | Acetonitrile (B52724), Water |
Halogenation and Other Nucleophilic Substitutions at C-6
The hydroxyl group at the C-6 position can be replaced by a halogen atom through nucleophilic substitution. This transformation is characteristic of benzylic alcohols, which are readily converted to the corresponding benzylic halides. Reagents such as thionyl chloride (SOCl₂) are effective for converting the alcohol to a chloromethyl group, while phosphorus tribromide (PBr₃) is used to produce the bromomethyl analogue. These halogenated derivatives are valuable intermediates, as the halogen serves as an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups (e.g., cyanides, azides, thiols).
Reactions on the Quinazoline Ring System
The quinazoline core is an aromatic heterocyclic system, and its reactivity is influenced by the presence of the two nitrogen atoms in the pyrimidine (B1678525) ring. This results in distinct patterns for electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns on the Quinazoline Core
In the quinazoline ring system, the pyrimidine ring is electron-deficient due to the electronegativity of the nitrogen atoms and is therefore generally resistant to electrophilic attack. The benzene (B151609) ring is more susceptible to electrophilic aromatic substitution. nih.gov The predicted order of reactivity for electrophilic substitution on the benzene portion of the quinazoline ring is position 8 > 6 > 5 > 7. nih.gov
Nitration is a well-documented electrophilic substitution reaction for quinazoline. nih.gov Treatment of quinazoline with fuming nitric acid in concentrated sulfuric acid results in the formation of 6-nitroquinazoline. nih.govresearchgate.net This confirms that the C-6 position is one of the more reactive sites for electrophilic attack. The presence of the hydroxymethyl group at C-6, an ortho-, para-directing group, would be expected to activate the benzene ring and direct incoming electrophiles primarily to the C-5 and C-7 positions.
Nucleophilic Aromatic Substitution on the Quinazoline Ring (e.g., at C-4 or C-2)
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of the quinazoline nucleus, particularly when a good leaving group, such as a halogen, is present on the electron-deficient pyrimidine ring. The C-4 and C-2 positions are highly activated towards nucleophilic attack. Numerous studies have demonstrated that substitution occurs preferentially at the C-4 position over the C-2 position. mdpi.comresearchgate.net
This reactivity is widely exploited in medicinal chemistry for the synthesis of 4-aminoquinazoline derivatives. mdpi.com The reaction typically involves a 4-chloroquinazoline precursor, which readily reacts with a variety of nucleophiles, including primary and secondary amines. mdpi.comnih.govmdpi.com These reactions are often carried out in the presence of a base to neutralize the HCl generated. mdpi.com The nature of substituents on either the quinazoline ring or the incoming nucleophile can influence the reaction conditions and yields. mdpi.comnih.gov
Table 3: Examples of Nucleophilic Aromatic Substitution at the C-4 Position of Quinazoline Derivatives
| Quinazoline Substrate | Nucleophile | Conditions | Product | Yield | Citation |
| 4-Chloro-2-phenylquinazoline | Aniline (B41778) | EtOH, room temp, overnight | N,2-Diphenylquinazolin-4-amine | 73% | mdpi.com |
| 4-Chloro-2-phenylquinazoline | 4-Chloroaniline | EtOH, room temp, overnight | N-(4-Chlorophenyl)-2-phenylquinazolin-4-amine | 56% | mdpi.com |
| 4-Chloro-6-bromo-2-phenylquinazoline | N-methylaniline | THF/H₂O, Microwave, 100 °C, 10 min | 6-Bromo-N-methyl-N,2-diphenylquinazolin-4-amine | 96% | nih.gov |
| 4-Chloro-6-iodo-2-phenylquinazoline | N-methylaniline | THF/H₂O, Microwave, 100 °C, 10 min | 6-Iodo-N-methyl-N,2-diphenylquinazolin-4-amine | 94% | nih.gov |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-(N,N-dimethylamino)aniline | Dioxane, DIPEA, 80 °C, 12 h | N¹-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N⁴,N⁴-dimethylbenzene-1,4-diamine | 65% | mdpi.com |
Functionalization at Nitrogen Atoms (N-alkylation, N-acylation)
The nitrogen atoms within the quinazoline nucleus are susceptible to electrophilic attack, making N-alkylation and N-acylation common strategies for functionalization. These reactions are crucial for modifying the molecule's electronic properties and for introducing new functionalities.
N-alkylation: The alkylation of the quinazoline ring system can occur at the nitrogen atoms, leading to the formation of quinazolinium salts or N-alkylated quinazolinone derivatives, depending on the specific quinazoline precursor and reaction conditions. nih.govuw.edu While direct alkylation of quinazoline itself can lead to 3-alkylquinazolinium salts, reactions on quinazolinone precursors are more common for creating diverse derivatives. uw.edumdpi.com The process typically involves reacting the quinazoline substrate with an alkyl halide or other alkylating agents in the presence of a base. researchgate.net Microwave-assisted alkylation has also been reported as an efficient method. mdpi.com The choice of solvent and base can influence the reaction's efficiency and regioselectivity. uw.edu
N-acylation: Acylation reactions introduce an acyl group onto a nitrogen atom of the quinazoline ring. This is typically achieved by treating the quinazoline derivative with an acyl chloride or anhydride. The polarity of the solvent can play a significant role in the outcome of the reaction. For instance, the acylation of quinazolin-4(3H)-one can yield different products depending on the solvent used; in acetyl chloride, it may favor the lactim form leading to O-acylation, while in a polar solvent like pyridine, the lactam form predominates, resulting in N-acylation. nih.gov
Table 1: Representative N-Functionalization Reactions of Quinazoline Derivatives
| Reaction Type | Reagent Example | Product Type | Conditions |
|---|---|---|---|
| N-Alkylation | Methyl-2-bromo acetate (B1210297) | N-Alkylated quinazolinone | Base, Solvent uw.edu |
| N-Alkylation | Alkyl halides | N-Alkyl-quinazolin-4-one | Microwave irradiation researchgate.net |
| N-Alkylation | Dimethyl carbonate | N-Methyl quinazoline-2,4-dione | K2CO3, Microwave mdpi.com |
| N-Acylation | Acetyl chloride | 3-Acetyl quinazolinone | Pyridine (polar solvent) nih.gov |
Formation of Complex Quinazoline-Based Architectures
The quinazoline scaffold serves as a versatile building block for the synthesis of more complex, polycyclic heterocyclic systems. Annulation, cycloaddition, and coupling reactions are key strategies employed to construct these intricate molecular architectures.
Ring annulation involves the construction of a new ring fused to the existing quinazoline framework. This is a powerful method for creating novel heterocyclic systems with unique properties. nih.gov
Cycloaddition Reactions: Quinazoline derivatives can participate in cycloaddition reactions to form annelated structures. For example, zwitterionic intermediates generated from 3-amino-4(3H)-quinazolinones can undergo dipolar cycloaddition with dipolarophiles like N-arylmaleimides to yield complex pyrrolo[3',4':4,3]-pyridazino[6,1-b]quinazoline derivatives. nih.govresearchgate.net Similarly, [3+2] cycloaddition reactions of quinazolinone chalcones with tosylhydrazones have been used to synthesize novel quinazolinone-based spirocyclopropanes. tandfonline.com These reactions often proceed with high regioselectivity and can create multiple stereogenic centers in a single step. tandfonline.com
Domino Reactions: Multi-step domino or cascade reactions provide an efficient route to fused quinazolines. For instance, a domino sequence of imination, intramolecular cyclization, and nucleophilic ring opening has been used to synthesize tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives. mdpi.com
Transition metal-catalyzed cross-coupling reactions are indispensable tools for extending the π-conjugated system of the quinazoline core by forming new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net These reactions typically utilize halogenated quinazoline precursors.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl or vinyl boronic acids with halogenated quinazolines, enabling the synthesis of poly-arylated quinazoline derivatives. nih.gov Regioselective Suzuki reactions can be performed on polyhalogenated quinazolines to introduce different aryl groups at specific positions. nih.gov
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides in the presence of palladium and copper catalysts, has been employed to synthesize alkynylated quinazolines and quinazolinones. mdpi.com
Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds between aryl halides and alkenes, providing another avenue for the functionalization of the quinazoline scaffold. nih.gov
Other Coupling Reactions: Other notable methods include the Negishi coupling (using organozinc reagents), Kumada coupling (using Grignard reagents), and Buchwald-Hartwig amination for C-N bond formation. nih.govresearchgate.net These reactions have significantly expanded the synthetic chemist's toolbox for creating diverse quinazoline-based structures.
Table 2: Common Coupling Reactions for Extending Quinazoline Systems
| Coupling Reaction | Reactants | Catalyst System | Product Feature |
|---|---|---|---|
| Suzuki-Miyaura | Halogenated quinazoline + Arylboronic acid | Palladium catalyst nih.gov | Aryl-substituted quinazoline |
| Sonogashira | Halogenated quinazoline + Terminal alkyne | Palladium/Copper catalyst mdpi.com | Alkynyl-substituted quinazoline |
| Negishi | Halogenated quinazoline + Organozinc reagent | Palladium or Nickel catalyst nih.gov | Alkyl/Aryl-substituted quinazoline |
| Buchwald-Hartwig | Halogenated quinazoline + Amine | Palladium catalyst researchgate.net | Amino-substituted quinazoline |
Modifying the ring fusion pattern of the fundamental quinazoline structure involves the synthesis of its isomers or the creation of novel fused systems where the arrangement of the rings is altered. This often requires de novo synthesis strategies starting from different precursors rather than a direct transformation of the quinazoline core.
Synthetic strategies can be designed to yield various annelated isomers. For example, different synthetic routes can lead to the formation of pyrrolo[1,2-a]quinazolinones, indolo[1,2-a]quinazolinones, or pyrazolo[1,5-a]quinazolines, each featuring a distinct ring fusion pattern compared to a simple substituted quinazoline. mdpi.com The synthesis of indazolo[2,3-a]quinazolines via sequential annulation and dehydrogenative aromatization represents another approach to creating alternative fusion patterns. mdpi.com These methods highlight the versatility of synthetic chemistry in accessing a wide range of quinazoline-based architectures by strategically choosing building blocks and reaction pathways.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Quinazolin 6 Ylmethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. upi.edu For quinazolin-6-ylmethanol and its derivatives, NMR is indispensable for mapping the carbon-hydrogen framework and establishing connectivity between atoms.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of quinazoline (B50416) derivatives.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons attached to the quinazoline ring system typically resonate in the aromatic region (approximately 7.0-9.0 ppm). The protons of the methanol (B129727) substituent (-CH₂OH) would appear at a more upfield region. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: This method reveals the number of chemically non-equivalent carbon atoms in a molecule. The chemical shifts of carbon atoms in the quinazoline ring are typically found in the range of 115-165 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would be expected to resonate at a higher field (lower ppm value) compared to the aromatic carbons. Theoretical calculations can be used to predict ¹³C chemical shift values, which can then be compared with experimental data for structural confirmation. tsijournals.comtsijournals.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 9.2 - 9.4 | - |
| H4 | 8.8 - 9.0 | - |
| H5 | 7.8 - 8.0 | - |
| H7 | 7.6 - 7.8 | - |
| H8 | 8.0 - 8.2 | - |
| -CH₂- | 4.8 - 5.0 | 60 - 65 |
| -OH | Variable | - |
| C2 | - | 155 - 160 |
| C4 | - | 150 - 155 |
| C4a | - | 125 - 130 |
| C5 | - | 128 - 132 |
| C6 | - | 140 - 145 |
| C7 | - | 120 - 125 |
| C8 | - | 130 - 135 |
| C8a | - | 148 - 152 |
| Note: These are predicted values and may vary based on the solvent and experimental conditions. |
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinazoline ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. sdsu.edu It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is critical for connecting different fragments of the molecule. For instance, it can show a correlation between the protons of the hydroxymethyl group and the C6 carbon of the quinazoline ring, confirming the substituent's position.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved. youtube.comnih.gov
Mass Spectrometry (MS) Principles and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
The first step in mass spectrometry is the ionization of the analyte. The choice of ionization technique is crucial and depends on the properties of the compound.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, such as many quinazoline derivatives. soton.ac.ukchromatographyonline.com It typically produces protonated molecules [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis. soton.ac.uk ESI is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. semanticscholar.org
Electron Ionization (EI): EI is a harder ionization technique that involves bombarding the molecule with high-energy electrons. This leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for a given compound. rsc.org While EI can be useful for structural elucidation, the molecular ion peak may be weak or absent for some quinazoline derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This is crucial for confirming the molecular formula of this compound and its derivatives.
The mass spectrum provides the molecular weight of the compound from the molecular ion peak. The fragmentation pattern, observed in the MS/MS spectrum, offers valuable clues about the molecule's structure. For quinazoline compounds, fragmentation often involves the cleavage of the quinazoline ring system and the loss of substituents. soton.ac.ukrsc.org For this compound, characteristic fragmentation would likely involve the loss of the hydroxymethyl group or parts of it. A detailed analysis of these fragmentation pathways can help to confirm the structure of the parent molecule. researchgate.net
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Technique | Information Gained |
| [M+H]⁺ | 161.0715 | HRMS (ESI) | Molecular Formula (C₉H₉N₂O) |
| [M]⁺˙ | 160.0637 | HRMS (EI) | Molecular Formula (C₉H₈N₂O) |
| Fragment | Varies | MS/MS | Structural Connectivity |
Infrared (IR) Spectroscopy Principles for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. nih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the various functional groups present:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the methanol substituent. pressbooks.pub
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds of the quinazoline ring.
C-H Stretch (Aliphatic): Absorptions in the range of 2850-3000 cm⁻¹ correspond to the C-H bonds of the methylene (B1212753) (-CH₂-) group. libretexts.org
C=N and C=C Stretch: The quinazoline ring system will show a series of characteristic sharp absorption bands in the 1475-1635 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds. nih.gov
C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ would be expected for the C-O single bond of the primary alcohol.
The presence and position of these absorption bands in the IR spectrum provide strong evidence for the presence of the key functional groups in this compound and its derivatives. oregonstate.eduresearchgate.net
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad, strong) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Quinazoline Ring | C=N and C=C Stretch | 1475 - 1635 (multiple sharp bands) |
| Primary Alcohol | C-O Stretch | 1000 - 1260 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy Principles for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. In organic molecules like this compound, the electrons involved are typically those in π bonds and non-bonding (n) orbitals. The quinazoline core, being a heteroaromatic system, possesses both π-electrons in the fused ring system and non-bonding electrons on the nitrogen atoms.
The primary electronic transitions observed in such compounds are π → π* and n → π*. pharmatutor.org
π → π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high energy and result in strong absorption bands, typically with high molar absorptivity (ε) values. For aromatic systems, these often appear in the shorter wavelength region of the UV spectrum. pharmatutor.orgyoutube.com
n → π Transitions:* These transitions occur when an electron from a non-bonding orbital, such as the lone pair on a nitrogen atom, is promoted to a π* antibonding orbital. youtube.com These are lower energy transitions compared to π → π*, and therefore appear at longer wavelengths. pharmatutor.orgresearchgate.net They are typically of lower intensity (lower ε values). youtube.com
For quinazoline derivatives, the UV-Vis absorption spectra commonly exhibit two main absorption bands. One band, appearing at shorter wavelengths (typically 240–300 nm), is attributed to the π → π* transitions within the aromatic ring system. researchgate.net A second band at longer wavelengths (310–425 nm) is often assigned to the n → π* transition. researchgate.net The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinazoline ring. researchgate.net For instance, the presence of an electron-withdrawing substituent at the 6th position of the quinazoline ring can significantly influence the absorption band maximum. researchgate.net
| Compound Type | Solvent | λmax (nm) (Transition) | Reference |
|---|---|---|---|
| Quinazoline Derivatives | Acetonitrile (B52724) | 240-300 (π → π) | researchgate.net |
| Quinazoline Derivatives | Acetonitrile | 310-425 (n → π) | researchgate.net |
| Quinazolinone Derivative (BG1189) | Water | 318 (π → π* and n → π* overlap) | nih.gov |
| Quinazolinone Derivative (BG1190) | Water | 314 (π → π* and n → π* overlap) | nih.gov |
X-ray Crystallography Principles for Definitive Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. The principle is based on the diffraction of a beam of X-rays by the ordered lattice of atoms in a crystal. When the X-rays strike the crystal, they are scattered by the electrons of the atoms. Due to the regular, repeating arrangement of atoms, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern.
By analyzing the angles and intensities of the diffracted beams (governed by Bragg's Law), a three-dimensional map of electron density within the crystal can be generated. This map is then interpreted to determine the positions of individual atoms, their chemical bonds, bond lengths, and bond angles with very high precision. This provides an unambiguous determination of the molecule's solid-state conformation and allows for the detailed analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. iucr.orgnih.gov
While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related derivatives provides significant insight into the expected structural features. For example, studies on 6-substituted quinazolin-4(3H)-one derivatives reveal that the quinazoline ring system is nearly planar. nih.gov The crystal packing in these structures is often dominated by intermolecular hydrogen bonds, frequently forming dimers or more extended networks. iucr.orgnih.gov For instance, in 6-nitroquinazolin-4(3H)-one, molecules form hydrogen-bonded dimers via N—H⋯O interactions, which are further connected into layers by weaker C—H⋯O and C—H⋯N interactions. iucr.orgnih.gov
| Parameter | 6-Nitroquinazolin-4(3H)-one | 6-Aminoquinazolin-4(3H)-one |
|---|---|---|
| Chemical Formula | C8H5N3O3 | C8H7N3O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/n |
| a (Å) | 7.7839 (4) | 7.6898 (4) |
| b (Å) | 6.6853 (4) | 15.2031 (8) |
| c (Å) | 14.9351 (8) | 7.7335 (4) |
| β (°) | 101.998 (3) | 118.421 (2) |
| Volume (Å3) | 759.72 (7) | 795.34 (7) |
| Z (Formula units per cell) | 4 | 4 |
| Key Intermolecular Interactions | N—H⋯O, C—H⋯N, C—H⋯O | N—H⋯O, N—H⋯N, C—H⋯O |
| Data sourced from Turgunov et al., 2021. iucr.orgnih.gov |
Thermogravimetric Analysis (TGA) Principles for Thermal Behavior Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The sample is placed in a small pan attached to a highly sensitive balance, which resides within a furnace. The furnace heats the sample according to a predefined program (e.g., a constant heating rate), and the mass is continuously recorded.
The resulting plot of mass versus temperature, known as a thermogram or TGA curve, provides information about the thermal stability and composition of the material. A loss of mass indicates a decomposition or evaporation event. The temperature at which mass loss begins (the onset temperature) is a measure of the material's thermal stability. nih.gov The shape of the curve and the total percentage of mass lost can be used to study decomposition kinetics and infer the nature of the degradation process, which may occur in single or multiple steps. worldscientificnews.comnih.gov
TGA is frequently employed to determine the upper temperature limits for the processing and storage of chemical compounds. nih.gov For quinazoline derivatives, TGA can reveal their thermal stability, which is influenced by the substituents on the heterocyclic ring. worldscientificnews.com Studies on pyrazolo-quinazoline derivatives have shown that the initial decomposition temperature can vary based on the nature and position of substituents, though in some cases, the differences are slight. worldscientificnews.com The analysis typically shows a single-step or multi-step degradation process, with the final residual mass indicating the amount of non-volatile material left after decomposition. worldscientificnews.com
| Compound | Initial Decomposition Temp. (°C) | Decomposition Range (°C) | Total Weight Loss (%) |
|---|---|---|---|
| KC-1 | 270 | 270-520 | 78.5 |
| KC-2 | 275 | 275-530 | 75.5 |
| KC-3 | 265 | 265-510 | 79.0 |
| KC-4 | 280 | 280-550 | 70.0 |
| Data adapted from Baluja et al., 2016. The compounds are pyrazolo-quinazoline derivatives with different substitutions. worldscientificnews.com |
Computational and Theoretical Chemistry Studies of Quinazolin 6 Ylmethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized geometries and to predict a wide range of molecular properties with a good balance between accuracy and computational cost. nih.govscirp.org For the quinazoline (B50416) scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G(d,p), are utilized to elucidate electronic characteristics and reactivity. nih.gov
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govmdpi.com
In studies of various quinazoline derivatives, DFT calculations have been used to determine these parameters. For instance, a study on quinazolin-12-one derivatives calculated HOMO-LUMO energy gaps to assess the chemical reactivity among a series of synthesized molecules. nih.gov Another study on the related quinoline (B57606) molecule calculated a HOMO-LUMO energy gap of approximately -4.83 eV, indicating that charge transfer occurs within the molecule. scirp.org For a hypothetical analysis of Quinazolin-6-ylmethanol, similar calculations would reveal how the methanolic substituent at the 6-position influences the electronic properties of the quinazoline core.
Table 1: Representative Frontier Molecular Orbital Energies for Quinazoline Analogs This table presents illustrative data from computational studies on quinazoline derivatives to approximate the values that might be expected for this compound.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |
| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |
| Quinazolinone Derivatives | (Varies by substituent) | (Varies by substituent) | ~4.999 | physchemres.org |
| Benzothiazole Derivatives | (Varies by substituent) | (Varies by substituent) | 4.46 - 4.73 | mdpi.com |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its intermolecular interaction patterns. nih.gov The MESP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For the basic quinazoline scaffold, MESP analysis reveals that the nitrogen atoms of the pyrimidine (B1678525) ring are regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atoms on the benzene (B151609) ring generally exhibit positive potential. For this compound, the hydroxyl group of the methanol (B129727) substituent would introduce an additional region of high negative potential around the oxygen atom, significantly influencing its interaction with other molecules. nih.govchemrxiv.org
Conformational Analysis and Energy Landscapes
Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. mdpi.com For a molecule with rotatable bonds, such as the C-C and C-O bonds in the methanol substituent of this compound, multiple conformers can exist.
Computational methods, typically DFT, are used to perform a potential energy surface scan by systematically rotating the dihedral angles of interest. This process identifies the low-energy, stable conformers and the energy barriers between them. mdpi.com For this compound, the orientation of the -CH₂OH group relative to the quinazoline ring would be the primary focus of such an analysis. Identifying the most stable conformer is essential as it represents the most populated state of the molecule and is critical for accurate molecular modeling and simulation. mdpi.com
Molecular Modeling and Simulation Approaches
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time, particularly in complex environments.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. abap.co.innih.gov In the context of quinazoline derivatives, MD simulations are frequently used to investigate the stability of a ligand when bound to a biological target, such as a protein receptor. abap.co.innih.gov
An MD simulation would begin with the optimized structure of this compound (often obtained from DFT calculations). The molecule would be placed in a simulated environment, such as a box of water molecules, and the system's evolution would be tracked over a period, typically nanoseconds. nih.govacs.org Key parameters analyzed during the simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. abap.co.in
Molecular Docking for Ligand-Receptor Interaction Hypotheses and Molecular Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, it is a critical tool for hypothesizing the interaction between a ligand, such as a quinazoline derivative, and the binding site of a target protein. This method allows for the elucidation of binding conformations and the assessment of binding affinity, which are crucial for understanding molecular recognition and guiding the design of new therapeutic agents. researchgate.netunair.ac.id
The quinazoline scaffold is a common feature in many potent enzyme inhibitors, particularly targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies on various quinazoline derivatives have been extensively performed to understand their mechanism of action. nih.govwaocp.org These studies simulate the insertion of the quinazoline ligand into the active site of the receptor, calculating a scoring function to estimate the binding energy. unair.ac.id A lower binding energy generally indicates a more stable ligand-receptor complex.
Key interactions governing the molecular recognition of quinazolines by protein targets are often identified through docking. These interactions typically include:
Hydrogen Bonds: Formation of hydrogen bonds between the nitrogen atoms of the quinazoline ring and amino acid residues in the hinge region of kinases is a common binding motif.
Hydrophobic Interactions: The aromatic rings of the quinazoline scaffold frequently engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov
Coordinate Bonds: In some cases, interactions with metal ions within the active site can also play a role. nih.gov
For instance, docking studies of quinazolinone-benzyl piperidine (B6355638) derivatives against EGFR revealed that compounds with high anti-proliferative activity showed stronger binding energies. nih.gov The analysis of the docked poses can reveal specific amino acid residues that are critical for binding, providing a structural basis for the observed biological activity. tandfonline.com These computational hypotheses guide further structural modifications of the lead compound to enhance its affinity and selectivity for the target. nih.govrsc.org
Interactive Table: Examples of Molecular Docking Studies on Quinazoline Derivatives
| Compound Series | Target Protein | Key Findings | Binding Energy (Sample) | Reference |
|---|---|---|---|---|
| Quinazolinone-benzyl piperidines | EGFR | Stronger binding energies correlated with higher anti-proliferative activity. Hydrogen bonding with Thr 766 and pi-sigma interactions with Leu 820 and Val 702 were observed. | -8.54 kcal/mol | nih.gov |
| Quinazoline antifolates | Human Thymidylate Synthase | Binding is driven by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. | Not specified | nih.gov |
| Pyrido[2,1-b] quinazolines | EGFR Kinase | Compounds displayed binding modes and interactions similar to the known inhibitor erlotinib. | Not specified | waocp.org |
Quantitative Structure-Activity Relationship (QSAR) Principles for Scaffold Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules are dependent on the changes in their molecular properties. frontiersin.org For a scaffold like quinazoline, QSAR is a powerful tool for predicting the activity of newly designed derivatives and optimizing lead compounds without the immediate need for synthesis and testing. nih.govfrontiersin.org
The development of a QSAR model involves several key steps:
Data Set Selection: A series of quinazoline analogues with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model generation and a test set for external validation. ijper.org
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) to complex 3D descriptors (e.g., steric and electrostatic fields). nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with the test set. ijper.org
For the quinazoline scaffold, both 2D-QSAR and 3D-QSAR models have been successfully developed. frontiersin.orgfrontiersin.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely increase or decrease biological activity. ijper.orgrsc.org These maps provide intuitive guidance for designing new derivatives with improved potency. For example, a CoMSIA model for quinazoline derivatives targeting EGFR might show that a bulky, electron-withdrawing group is favored at a specific position to enhance inhibitory activity. ijper.orgfrontiersin.org
Interactive Table: Statistical Validation of QSAR Models for Quinazoline Derivatives
| QSAR Model | Target | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | Key Descriptors | Reference |
|---|---|---|---|---|---|
| 3D-QSAR (CoMFA) | EGFR Inhibition | 0.925 | 0.757 | Steric and Electrostatic fields | ijper.org |
| 3D-QSAR (CoMSIA) | EGFR Inhibition | 0.855 | 0.524 | Steric, Electrostatic, Hydrophobic, H-bond fields | ijper.org |
| GA-PLS | Cytotoxicity (MCF-7) | Not specified | Not specified | Constitutional, Functional, 2D autocorrelation, Charge | nih.gov |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involved in the synthesis of heterocyclic scaffolds like quinazoline. tandfonline.comresearchgate.net These studies involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states.
A transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular configuration that must be achieved for reactants to convert into products. The analysis of its structure and energy provides critical insights into the reaction's kinetics and mechanism.
Computational studies on quinazoline synthesis often focus on:
Stepwise vs. Concerted Mechanisms: Determining whether a reaction proceeds through a series of discrete steps involving intermediates or in a single, concerted step.
Regioselectivity: In reactions where multiple products can be formed, computational analysis can predict which regioisomer is favored by comparing the activation energies of the competing transition states. For example, in 1,3-dipolar cycloaddition reactions to form quinazolinone–isoxazoline hybrids, DFT studies have been used to support the experimentally observed regiochemistry. researchgate.net
Role of Catalysts: Investigating how a catalyst, such as a transition metal or a Lewis acid, lowers the activation energy of the rate-determining step, thereby accelerating the reaction. frontiersin.orgfrontiersin.org
Kinetic and Thermodynamic Control: Calculating the energies of intermediates and transition states helps to determine whether the product distribution is governed by the rate of reaction (kinetics) or the stability of the products (thermodynamics).
For instance, a computational study on the mechanism of a [3+2] cycloaddition between a quinazoline-3-oxide and an acrylate (B77674) was performed to understand the reactivity and selectivity of the reaction. nih.gov Similarly, DFT calculations have been used to examine the reactive properties of newly synthesized quinazoline derivatives by analyzing their frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. tandfonline.comnih.gov While many synthetic routes to quinazolines are known, computational transition state analysis provides a molecular-level understanding that is often inaccessible through experimental means alone, paving the way for more rational and efficient synthetic strategies. frontiersin.org
Applications of Quinazolin 6 Ylmethanol As a Key Building Block in Chemical Synthesis and Materials Science
Role in the Synthesis of Complex Heterocyclic Compounds
The quinazoline (B50416) scaffold is a prominent feature in a vast array of biologically active compounds and natural products. nih.govsemanticscholar.org Quinazolin-6-ylmethanol serves as a crucial starting material or intermediate in the synthesis of these complex heterocyclic structures. Its hydroxymethyl group at the 6-position provides a convenient handle for further chemical transformations, allowing for the introduction of various functional groups and the extension of the molecular framework.
As an Intermediate in Natural Product Synthesis Analogues
The structural motif of quinazoline is found in over 200 naturally occurring alkaloids isolated from various plant, animal, and microbial sources. semanticscholar.orgmdpi.com These natural products often exhibit potent biological activities. mdpi.com Synthetic chemists utilize this compound as a key intermediate to construct analogues of these natural products. By modifying the core structure or introducing different substituents, researchers can explore the structure-activity relationships of these compounds and develop new therapeutic agents. nih.gov The synthesis of these analogues often involves the transformation of the methanol (B129727) group into other functionalities, such as aldehydes, carboxylic acids, or amines, which can then participate in cyclization or coupling reactions to build the desired complex heterocyclic systems.
Precursor for Advanced Quinazoline Derivatives with Diverse Substitution Patterns
The strategic placement of the hydroxymethyl group on the quinazoline ring makes this compound an ideal precursor for generating a wide variety of advanced quinazoline derivatives. nih.gov The hydroxyl moiety can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. These transformations open up a plethora of possibilities for introducing diverse substitution patterns at the 6-position of the quinazoline core. mdpi.com This versatility is crucial in medicinal chemistry, where the exploration of different substituents is key to optimizing the pharmacological properties of a lead compound. researchgate.netnih.gov For instance, the introduction of various aryl or alkyl groups can influence the compound's binding affinity to a specific biological target. nih.gov
| Starting Material | Reagent/Condition | Product | Application |
| This compound | MnO2 | Quinazoline-6-carbaldehyde | Intermediate for imine and Schiff base formation |
| This compound | PCC | Quinazoline-6-carboxylic acid | Precursor for amide and ester synthesis |
| This compound | SOCl2 | 6-(Chloromethyl)quinazoline | Alkylating agent for N-, O-, and S-nucleophiles |
| This compound | Dess-Martin periodinane | Quinazoline-6-carbaldehyde | Mild oxidation to aldehyde |
Strategic Utility in Scaffold Design for Chemical Libraries
Chemical libraries are essential tools in drug discovery and chemical biology for the high-throughput screening of potential therapeutic agents. The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govmdpi.com this compound, with its inherent reactivity, is a valuable building block for the construction of diverse quinazoline-based chemical libraries.
Modular Synthesis Approaches for Quinazoline-Based Scaffolds
The concept of modular synthesis is central to the efficient construction of chemical libraries. This approach involves the assembly of a final product from a set of interchangeable building blocks or "modules." this compound fits perfectly into this strategy. The quinazoline core can be considered one module, and the reactive hydroxymethyl group allows for the facile attachment of a second module through various chemical reactions. This modularity enables the rapid generation of a large number of structurally related compounds, each with a unique combination of building blocks. Such libraries are invaluable for systematically exploring the chemical space around a particular scaffold and identifying compounds with desired biological activities.
Chemoinformatics-Driven Design of Quinazoline Architectures
Chemoinformatics plays a crucial role in modern drug discovery by enabling the rational design of chemical libraries. nih.gov By analyzing the structural features of known active compounds and their interactions with biological targets, computational models can predict the potential activity of new, virtual compounds. This in silico approach helps to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. The known biological activities of various quinazoline derivatives provide a rich dataset for developing such predictive models. nih.gov These models can then guide the selection of appropriate building blocks to be coupled with this compound, leading to the design of focused libraries with a higher probability of success.
Potential in Functional Materials Science
The application of quinazoline derivatives is not limited to the life sciences; they are also finding use in the development of novel functional materials. The rigid, planar structure of the quinazoline ring, combined with its electronic properties, makes it an attractive component for creating materials with interesting optical, electronic, or thermal properties. The ability to introduce various functional groups onto the quinazoline scaffold via intermediates like this compound is key to tuning these properties.
For example, the incorporation of quinazoline moieties into polymer backbones or as side chains can influence the material's conductivity, photoluminescence, or thermal stability. The hydroxymethyl group of this compound can be used to polymerize or graft the quinazoline unit onto other material surfaces. While this area of research is still in its early stages, the versatility of quinazoline chemistry suggests a promising future for these compounds in materials science.
As a Monomer or Ligand Component
The dual functionality of this compound, comprising the nitrogen-containing heterocyclic quinazoline ring and a primary alcohol, allows for its use as both a monomer in polymerization reactions and as a ligand in the formation of coordination complexes.
The hydroxymethyl group at the 6-position of the quinazoline ring provides a reactive site for conversion into a polymerizable monomer. A common strategy involves the esterification or etherification of the alcohol to introduce a vinyl, acrylate (B77674), or methacrylate group. For instance, reaction with acryloyl chloride or methacryloyl chloride in the presence of a base would yield the corresponding quinazolin-6-ylmethyl acrylate or methacrylate. These monomers can then undergo free-radical polymerization to produce polymers with pendant quinazoline moieties. The properties of the resulting polymer, such as its thermal stability, solubility, and optical characteristics, can be tuned by copolymerizing the quinazoline-based monomer with other vinyl monomers like methyl methacrylate or styrene.
While direct polymerization of hydroxymethyl-substituted heterocycles can be challenging, their conversion to more reactive monomers is a well-established method in polymer chemistry. The resulting polymers, incorporating the rigid and aromatic quinazoline unit, are expected to exhibit enhanced thermal stability and potentially interesting photophysical properties.
Below is a table summarizing the potential monomer derivatives of this compound and their corresponding polymerization methods:
| Monomer Derivative | Potential Polymerization Method |
| Quinazolin-6-ylmethyl acrylate | Free-radical polymerization |
| Quinazolin-6-ylmethyl methacrylate | Free-radical polymerization |
| 6-(Vinyloxymethyl)quinazoline | Cationic polymerization |
Integration into Functional Materials
The incorporation of the quinazoline moiety, via this compound, into larger material structures imparts specific functionalities, making them suitable for a range of applications, particularly in optoelectronics and sensing.
Quinazoline derivatives are known to possess interesting photoluminescent properties, and their integration into polymers or coordination frameworks can lead to the development of novel functional materials. researchgate.netresearchgate.net For example, polymers containing the quinazoline unit could be explored as active components in organic light-emitting diodes (OLEDs) or as fluorescent sensors. researchgate.netresearchgate.net The emission characteristics of such materials can be fine-tuned by modifying the substituents on the quinazoline ring or by altering the polymer architecture.
Furthermore, the nitrogen atoms in the quinazoline ring can act as protonation sites, making quinazoline-containing materials potentially responsive to changes in pH. This property could be exploited in the design of chemical sensors where a change in the fluorescence or color of the material signals a change in acidity.
In the context of coordination polymers and MOFs, the quinazoline ligand can influence the framework's electronic properties and its interactions with guest molecules. This can lead to materials with applications in gas storage, separation, and catalysis. The presence of the hydroxymethyl group on the this compound building block offers a handle for further functionalization, allowing for the tailoring of the material's properties for specific applications.
A notable application of quinazoline-based structures is in the development of covalent organic frameworks (COFs). These porous crystalline polymers are constructed from organic building blocks linked by strong covalent bonds. A two-dimensional quinazoline-based COF has been predicted to be an excellent photovoltaic material, possessing a suitable direct band-gap and strong optical absorption in the visible and near-infrared regions. rsc.org While this example does not directly use this compound, it highlights the potential of the quinazoline core in advanced materials.
The table below outlines potential functional materials derived from this compound and their prospective applications:
| Functional Material | Potential Application | Key Feature |
| Poly(quinazolin-6-ylmethyl acrylate) | Organic Light-Emitting Diodes (OLEDs) | Photoluminescence |
| Quinazoline-based Metal-Organic Frameworks | Gas Storage, Sensing | Porosity, Lewis basic sites |
| Quinazoline-functionalized Polymers | pH Sensors | pH-responsive fluorescence |
Future Research Directions and Emerging Trends in Quinazolin 6 Ylmethanol Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of quinazoline (B50416) derivatives has been a subject of intense research, leading to a multitude of established methods. nih.gov However, the future of synthesizing Quinazolin-6-ylmethanol and its analogues lies in the adoption of greener, more efficient, and atom-economical strategies. frontiersin.orgresearchgate.net Traditional methods often require harsh conditions or multi-step procedures, which can be inefficient. actascientific.com
Emerging research focuses on several key areas:
Transition Metal-Catalyzed Reactions: Recent years have seen a surge in the use of transition metals like palladium, copper, ruthenium, and manganese to catalyze the formation of the quinazoline core. nih.govmdpi.com These methods, including C-H activation and cascade reactions, offer novel pathways to construct the scaffold with high efficiency and functional group tolerance. nih.govnih.gov For instance, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes and ruthenium-catalyzed dehydrogenative coupling of 2-aminoaryl methanols with nitriles represent modern, atom-efficient approaches. organic-chemistry.org
Eco-Friendly Methodologies: There is a growing emphasis on environmentally benign synthesis. This includes catalyst- and solvent-free methods, such as microwave-promoted synthesis from aldehydes and 2-aminobenzophenones, and reactions conducted in greener solvents like water. frontiersin.orgresearchgate.net
Electrochemical Synthesis: Electrochemical protocols are gaining traction as a mild and efficient way to construct quinazoline rings through N-H/C(sp³)-H coupling without the need for external chemical oxidants. organic-chemistry.org
Photoredox Catalysis: Visible-light-mediated synthesis is another frontier, offering mild reaction conditions and unique reactivity patterns for building the quinazoline skeleton.
These advanced synthetic routes are expected to provide more direct and versatile access to this compound and its derivatives, facilitating the rapid generation of compound libraries for further investigation.
Table 1: Comparison of Synthetic Approaches for Quinazoline Scaffolds
| Feature | Traditional Methods (e.g., Niementowski) | Emerging Methods |
|---|---|---|
| Catalysts | Often requires stoichiometric reagents or harsh conditions. | Employs catalytic amounts of transition metals (Cu, Pd, Ru, Mn), iodine, or enzymes. nih.govorganic-chemistry.orgmdpi.com |
| Reaction Conditions | Frequently involves high temperatures and strong acids/bases. actascientific.com | Typically mild, including room temperature, electrochemical, or light-induced conditions. researchgate.netorganic-chemistry.org |
| Efficiency | Can be multi-step with moderate yields. | Often involves one-pot or cascade reactions with high atom economy and yields. nih.gov |
| Environmental Impact | May use hazardous solvents and produce significant waste. | Focuses on solvent-free reactions or green solvents (e.g., water, ethanol). frontiersin.orgresearchgate.net |
| Substrate Scope | Can be limited by functional group tolerance. | Generally broad, tolerating a wide range of functional groups. mdpi.com |
Exploration of Underutilized Chemical Transformations
Beyond the synthesis of the core structure, future research will delve into novel ways to functionalize the this compound scaffold. The exploration of underutilized chemical transformations will be key to accessing new areas of chemical space and creating molecules with unique properties.
One significant area is late-stage functionalization , which involves modifying a complex molecule, like this compound, in the final steps of a synthetic sequence. This strategy is highly valuable for drug discovery as it allows for the rapid diversification of a lead compound. Techniques such as C-H activation are particularly powerful for this purpose, enabling the direct introduction of new functional groups onto the quinazoline ring or its substituents without the need for pre-functionalized starting materials. nih.gov
Another emerging area is the application of bio-conjugation chemistry . The methanol (B129727) group of this compound serves as a convenient handle for linking the scaffold to other molecules of interest, such as peptides, antibodies, or fluorescent dyes. This interdisciplinary approach can lead to the development of targeted drug delivery systems, diagnostic tools, or chemical probes to study biological processes.
Furthermore, the chemistry of quinazoline 3-oxides presents an underexplored avenue. nih.gov The synthesis of the N-oxide version of this compound and the subsequent study of its chemical transformations, such as cycloadditions or rearrangements, could yield novel heterocyclic systems with potentially interesting biological activities. nih.gov
Advancements in Asymmetric Synthesis of Quinazoline Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. While much of the existing research on quinazolines involves achiral molecules, there is a significant emerging trend in the asymmetric synthesis of their derivatives to produce single enantiomers. A particularly exciting frontier is the synthesis of axially chiral quinazolinones , which possess chirality due to restricted rotation around a C–N, N–N, or C–C bond. mdpi.com
Recent breakthroughs in this area include:
Catalytic Atroposelective Synthesis: Researchers have developed various catalytic systems to control the stereochemistry of these axially chiral compounds. mdpi.com
Diverse Catalytic Systems: Methodologies employing peptide catalysis, enzymatic catalysis, metal catalysis (e.g., palladium), and chiral phosphoric acid catalysis have been successfully used to synthesize N-N and C-N axially chiral quinazolinones with high enantioselectivity. mdpi.com
Novel Strategies: Techniques such as atroposelective halogenation, kinetic resolution, and photoredox deracemization are being used to create these complex chiral structures. mdpi.com
Applying these principles to the this compound scaffold, for instance by introducing bulky substituents that create rotational barriers, could open the door to a new class of chiral ligands, materials, or therapeutic agents where three-dimensional structure is critical for function.
Integration of Artificial Intelligence and Machine Learning in Quinazoline Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These computational tools can process vast amounts of data to identify patterns and make predictions, significantly accelerating the research and development process. springernature.com For the this compound scaffold, AI and ML are poised to make a substantial impact in several areas.
De Novo Drug Design: Generative AI models can design novel quinazoline derivatives with desired properties. nih.gov Using techniques like deep reinforcement learning, these models can learn the "language" of chemical structures from existing databases and then generate new, chemically feasible molecules optimized for specific biological targets. slideshare.net
Predictive Modeling: ML algorithms are used to build Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity of new this compound analogues before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. Similar models can also predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Synthesis Planning: AI-powered retrosynthesis tools can propose efficient synthetic routes to target quinazoline molecules. digitellinc.com These programs analyze the target structure and suggest a sequence of reactions to achieve its synthesis, often identifying more efficient or novel pathways than those devised by human chemists. digitellinc.com
Table 2: Applications of AI and ML in Quinazoline Chemistry
| Application Area | AI/ML Tool/Technique | Objective |
|---|---|---|
| Molecule Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Design novel this compound derivatives with optimized activity and properties. slideshare.net |
| Property Prediction | Random Forest, Support Vector Machines (SVM), Deep Neural Networks (DNNs) | Predict biological activity (QSAR), toxicity, and pharmacokinetic profiles (ADMET). nih.govnih.gov |
| Synthesis Planning | Neural Networks, Monte Carlo Tree Search | Propose efficient, high-yielding, and cost-effective synthetic routes. digitellinc.com |
| High-Throughput Screening | Classification and Regression Models | Prioritize compounds for experimental testing from large virtual libraries. nih.gov |
Interdisciplinary Approaches in Chemical Sciences Leveraging this compound Scaffold
The inherent versatility of the quinazoline core makes it an ideal platform for interdisciplinary research, bridging synthetic chemistry with biology, medicine, and materials science. mdpi.comnih.gov The this compound scaffold is well-positioned to be a central component in collaborative projects aimed at solving complex scientific problems.
Future directions include:
Medicinal Chemistry and Pharmacology: The quinazoline scaffold is present in numerous approved drugs, particularly in oncology. nih.govmdpi.com this compound can serve as a starting fragment for the design of new enzyme inhibitors (e.g., for kinases), receptor modulators, or agents to overcome multidrug resistance in cancer. researchgate.netnih.gov This requires close collaboration between synthetic chemists who create the molecules and biologists who test their efficacy and mechanism of action.
Chemical Biology: By attaching probes or tags to the methanol group, this compound can be converted into a tool for chemical biology. These tools can be used to visualize biological processes, identify protein targets (target deconvolution), or modulate cellular pathways, providing deeper insights into disease mechanisms.
Materials Science: Nitrogen-containing heterocycles are of interest in the development of functional organic materials. The quinazoline scaffold could be incorporated into polymers or organic frameworks to create materials with specific electronic, optical, or sensing properties. This research path involves collaboration between organic chemists and materials scientists to design and characterize these new materials.
The successful exploration of these avenues will depend on fostering collaborative environments where experts from different fields can work together, leveraging the unique properties of the this compound scaffold to drive innovation.
Q & A
Q. What are the key considerations for optimizing the synthesis of Quinazolin-6-ylmethanol derivatives?
Synthesis optimization requires careful control of reaction parameters. For example, the use of methanol as a solvent and potassium carbonate (K₂CO₃) as a base can influence the nucleophilic substitution efficiency in quinazoline derivatives. Temperature (room temperature vs. reflux) and molar ratios of reactants are critical for minimizing side products like dimerization or over-halogenation. Post-reaction purification via column chromatography or recrystallization is often necessary to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- X-ray crystallography : Tools like SHELX and WinGX are widely used for resolving crystal structures, particularly to confirm the chair conformation of the quinazoline ring and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .
- NMR spectroscopy : ¹H and ¹³C NMR can identify substituent positions, such as distinguishing between methylene (-CH₂OH) and aromatic protons.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₅H₁₀Cl₂N₂O) .
Q. How can cytotoxicity assays like the SRB method be applied to evaluate this compound’s bioactivity?
The Sulforhodamine B (SRB) assay is a robust colorimetric method for quantifying cell viability. Fixing cells with trichloroacetic acid, staining with SRB, and measuring optical density at 564 nm enables high-throughput screening of anticancer activity. This assay is linear across cell densities (1,000–10,000 cells/well) and detects drug-induced cytotoxicity with a signal-to-noise ratio of ~1.5 .
Q. What solvent systems are suitable for solubility testing of this compound?
Common solvents include DMSO (67 mg/mL), ethanol (13 mg/mL), and water (<1 mg/mL). Solubility can be enhanced using co-solvents (e.g., PEG-400) or surfactants. Stability in these solvents should be monitored via HPLC to avoid degradation .
Q. How do hydrogen-bonding interactions influence the crystallographic packing of this compound derivatives?
Intermolecular N–H⋯O and C–H⋯π interactions stabilize crystal lattices. For example, N–H⋯N hydrogen bonds along the [010] direction and C–H⋯π contacts (H⋯Cg distance: 2.44 Å) contribute to dense packing, as observed in benzimidazole-quinazoline hybrids .
Advanced Research Questions
Q. How can computational tools predict the toxicity and pharmacokinetics of this compound analogs?
Tools like Toxtree, pkCSM, and preADMET assess toxicity endpoints (e.g., mutagenicity, hepatotoxicity) and ADMET properties (absorption, metabolism). For instance, QSAR models can prioritize derivatives with low predicted IC₅₀ values for protein kinases (e.g., CK2) while avoiding cardiotoxic or genotoxic profiles .
Q. What methodologies resolve contradictions in crystallographic data for quinazoline derivatives?
Discrepancies in bond lengths or angles (e.g., N1–C7: 1.321 Å vs. N2–C7: 1.383 Å) may arise from thermal motion or disorder. Refinement strategies in SHELXL, such as applying restraints to isotropic displacement parameters or using TWIN commands for twinned crystals, improve model accuracy .
Q. How does ring puckering analysis apply to the conformational dynamics of this compound?
Cremer-Pople puckering coordinates quantify non-planarity in heterocyclic rings. For a six-membered quinazoline ring, amplitude (q) and phase (θ) parameters describe deviations from planarity (e.g., chair vs. boat conformations). Software like Mercury can visualize puckering using crystallographic data .
Q. What strategies mitigate challenges in cross-coupling reactions of halogenated this compound derivatives?
Palladium-catalyzed Heck or Sonogashira couplings require optimized ligands (e.g., (o-Tol)₃P) and bases (NEt₃) to enhance yields. Microwave-assisted synthesis reduces reaction times (48–72 h → 2–4 h) for aryl-alkene bonds .
Q. How do polymorphic forms impact the stability and bioactivity of this compound?
Hydrate formation (e.g., dihydrochloride salts) alters solubility and thermal stability. Techniques like DSC (differential scanning calorimetry) and PXRD distinguish polymorphs. For example, Form B of a related quinazoline dihydrochloride exhibits higher hygroscopicity (19.95% water content) than anhydrous forms .
Data Contradiction Analysis Example
Issue : Conflicting cytotoxicity results between SRB and MTT assays.
Resolution : SRB measures total protein content, while MTT assesses mitochondrial activity. Discrepancies may arise from compounds affecting metabolic enzymes (e.g., NAD(P)H oxidoreductases). Validate with orthogonal assays (e.g., clonogenic survival) and check for assay interference (e.g., compound absorbance at 570 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
